molecular formula C7H3ClFN3 B13652384 2-Chloro-7-fluoropyrido[4,3-d]pyrimidine

2-Chloro-7-fluoropyrido[4,3-d]pyrimidine

Cat. No.: B13652384
M. Wt: 183.57 g/mol
InChI Key: NUWUDEBHKFFOMN-UHFFFAOYSA-N
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Description

2-Chloro-7-fluoropyrido[4,3-d]pyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-fluoropyrido[4,3-d]pyrimidine typically involves the reaction of appropriate pyridine and pyrimidine precursors under controlled conditions. One common method involves the use of formamidine acetate and alkali in ethanol, followed by heating to reflux and subsequent purification steps . Another method involves the use of ethyl 2-cyano-4,4-dimethoxybutanoate and formamidine, followed by conversion to the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-fluoropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.

    Oxidizing Agents: Agents like hydrogen peroxide and potassium permanganate are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloro-7-fluoropyrido[4,3-d]pyrimidine include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H3ClFN3

Molecular Weight

183.57 g/mol

IUPAC Name

2-chloro-7-fluoropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C7H3ClFN3/c8-7-11-3-4-2-10-6(9)1-5(4)12-7/h1-3H

InChI Key

NUWUDEBHKFFOMN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1F)C=NC(=N2)Cl

Origin of Product

United States

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